Methyl 4-[1-(4-fluorobenzyl)-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate
Overview
Description
Methyl 4-[1-(4-fluorobenzyl)-3-(2-methylphenoxy)-4-oxo-2-azetidinyl]benzoate is a complex organic compound with the molecular formula C25H22FNO4 and an average mass of 419.445 Da This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methylphenoxy group, and an azetidinyl ring
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 4-[1-(4-fluorobenzyl)-3-(2-methylphenoxy)-4-oxo-2-azetidinyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-[1-(4-fluorobenzyl)-3-(2-methylphenoxy)-4-oxo-2-azetidinyl]benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[1-(4-fluorobenzyl)-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-[1-(4-fluorobenzyl)-3-(2-methylphenoxy)-4-oxo-2-azetidinyl]benzoate can be compared to other similar compounds, such as:
Methyl 4-[1-(4-chlorobenzyl)-3-(2-methylphenoxy)-4-oxo-2-azetidinyl]benzoate: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which may affect its reactivity and binding properties.
Methyl 4-[1-(4-bromobenzyl)-3-(2-methylphenoxy)-4-oxo-2-azetidinyl]benzoate:
The uniqueness of Methyl 4-[1-(4-fluorobenzyl)-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
methyl 4-[1-[(4-fluorophenyl)methyl]-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c1-16-5-3-4-6-21(16)31-23-22(18-9-11-19(12-10-18)25(29)30-2)27(24(23)28)15-17-7-13-20(26)14-8-17/h3-14,22-23H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOACYQNURKGFRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2C(N(C2=O)CC3=CC=C(C=C3)F)C4=CC=C(C=C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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